12-oxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene
Description
Structure and Nomenclature 12-Oxapentacyclo[11.8.0.0²,¹¹.0⁵,¹⁰.0¹⁴,¹⁹]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene is a pentacyclic aromatic compound characterized by a fused ring system containing 21 atoms (henicosane framework). The "12-oxa" designation indicates an oxygen atom incorporated into the 12th position of the structure. Its complex bridge notation (0²,¹¹, 0⁵,¹⁰, 0¹⁴,¹⁹) defines the connectivity of the fused rings, creating a rigid, planar geometry conducive to π-electron delocalization .
These often involve precursor functionalization, acid/base catalysis, or transition-metal-mediated coupling . Key properties inferred from similar structures include:
Properties
IUPAC Name |
12-oxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O/c1-3-7-15-13(5-1)9-11-17-18-12-10-14-6-2-4-8-16(14)20(18)21-19(15)17/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJNAFSCQYGLMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC4=C3C=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20555840 | |
| Record name | Dinaphtho[1,2-b:2',1'-d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239-69-0 | |
| Record name | Dinaphtho[1,2-b:2',1'-d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 12-oxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the pentacyclic structure. The reaction conditions often involve the use of strong acids or bases as catalysts, high temperatures, and controlled environments to ensure the correct formation of the compound .
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. laboratory-scale synthesis remains the primary method for obtaining this compound for research purposes.
Chemical Reactions Analysis
12-oxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohols or hydrocarbons.
Scientific Research Applications
12-oxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the reactivity and stability of pentacyclic structures. Researchers investigate its behavior under various conditions to understand the properties of similar compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, such as proteins and nucleic acids.
Medicine: Although not widely used in medicine, its derivatives may have potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 12-oxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene involves its interaction with specific molecular targets. The compound’s pentacyclic structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights
Heteroatom Influence :
- Oxygen vs. Nitrogen : The target compound’s oxygen atom (vs. nitrogen in 7,12-diaza and 12-aza analogues) reduces basicity and alters electron density. For example, 7,12-diazapentacyclo[...]decaene exhibits nucleophilic reactivity at nitrogen sites, enabling coordination with metal ions , while the oxygen analogue may favor electrophilic substitutions.
- Sulfur vs. Oxygen : Sulfur-containing variants (e.g., 3-thia or 12-thia) show enhanced π-conjugation due to sulfur’s polarizability, improving charge transport in materials science applications .
Functional Group Effects :
- Methoxy Groups : The 10-methoxy-12-aza derivative (XLogP3=5.9) demonstrates how methoxy substitution increases lipophilicity, influencing bioavailability in drug candidates .
- Halogenation : Bromine substituents in 5,19-dibromo-12-thia analogues enhance thermal stability and resistance to oxidation, critical for high-performance polymers .
Biological Activity: Nitrogen-rich analogues (e.g., 7,12-diaza) are explored for enzyme inhibition due to nitrogen’s ability to form hydrogen bonds with biological targets .
Industrial Relevance :
- Sulfur- and halogen-containing variants are prioritized in materials science for their electronic properties and durability .
- Ester-functionalized compounds () serve as intermediates in synthesizing complex pharmaceuticals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
